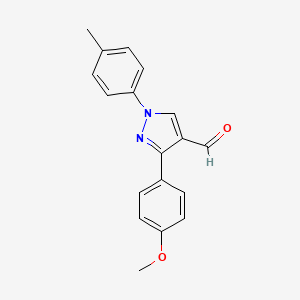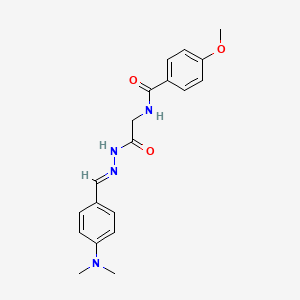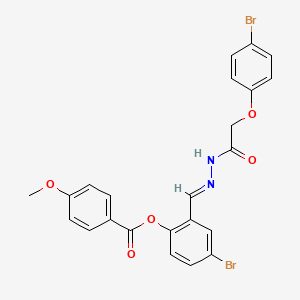
3-(4-Methoxyphenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- It is also known by other names, including Shorbic Acid , 3-Methoxyphloretic Acid , and Dihydroconiferylic Acid .
- The compound features a pyrazole ring and an aldehyde functional group.
- Its molecular weight is approximately 196.2 g/mol, and it appears as white crystalline or powder-like material.
- It has applications in various fields due to its stability and biological activity.
3-(4-Methoxyphenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde: is an organic compound with the chemical formula CHNO.
Méthodes De Préparation
- One common synthetic route involves starting with benzyl alcohol and proceeding through several steps:
Bromination: Benzyl alcohol reacts with bromoacetone to introduce the acetone group.
Tosylation: The resulting product reacts with p-toluenesulfonic acid to form the corresponding tosylate.
Ketone Reduction: The tosylate undergoes a reductive reaction with ethylene glycol to yield the corresponding ethylene glycol ester.
Amide Formation: The ethylene glycol ester reacts with an amino acid under basic conditions, leading to the target compound, 3-(4-Methoxyphenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde.
- This compound’s amino acid-like properties make it useful for peptide synthesis.
Analyse Des Réactions Chimiques
- Common reagents include acids, bases, and alcohol derivatives.
- Major products depend on the specific reaction conditions.
3-(4-Methoxyphenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde: can participate in various organic reactions:
Applications De Recherche Scientifique
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its antioxidant properties and as a precursor to other metabolites.
Medicine: Relevant due to its potential health benefits.
Industry: Employed in the synthesis of pharmaceuticals and fine chemicals.
Mécanisme D'action
- The exact mechanism of action is context-dependent, but it likely involves interactions with cellular targets.
- Further research is needed to elucidate specific molecular pathways.
Comparaison Avec Des Composés Similaires
- While I don’t have a direct list of similar compounds, you can compare this compound with related pyrazole derivatives.
- Highlight its uniqueness based on structural features, reactivity, and applications.
Propriétés
Numéro CAS |
618098-46-7 |
|---|---|
Formule moléculaire |
C18H16N2O2 |
Poids moléculaire |
292.3 g/mol |
Nom IUPAC |
3-(4-methoxyphenyl)-1-(4-methylphenyl)pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C18H16N2O2/c1-13-3-7-16(8-4-13)20-11-15(12-21)18(19-20)14-5-9-17(22-2)10-6-14/h3-12H,1-2H3 |
Clé InChI |
NWPXEYXFTLQUEC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)OC)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B12016096.png)
![5-(Diethylamino)-2-((E)-{[3-(4-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)phenol](/img/structure/B12016100.png)
![(5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12016126.png)

![(5E)-5-[4-(diethylamino)benzylidene]-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12016131.png)

![Ethyl 4-methyl-2-{[(1-naphthyloxy)acetyl]amino}-5-(2-toluidinocarbonyl)-3-thiophenecarboxylate](/img/structure/B12016143.png)
![2-methoxy-4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 2,4-dichlorobenzoate](/img/structure/B12016149.png)

![methyl 2-[3-(4-butoxybenzoyl)-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12016156.png)


![(5E)-5-(3-methoxybenzylidene)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12016177.png)
